(R)-4-Isobutyloxazolidine-2,5-dione

Description

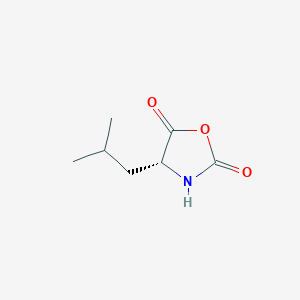

(R)-4-Isobutyloxazolidine-2,5-dione is a chiral oxazolidine-dione derivative characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The compound’s stereochemistry and isobutyl substituent at the C4 position make it a critical intermediate in asymmetric synthesis, particularly for pharmaceuticals and bioactive molecules. Oxazolidine-2,5-diones are structurally analogous to diketopiperazines but differ in their substitution patterns and ring conformation, which influence their chemical reactivity and biological activity . This article provides a detailed comparison of This compound with structurally similar compounds, focusing on molecular properties, applications, and research findings.

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(4R)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t5-/m1/s1 |

InChI Key |

JHWZWIVZROVFEM-RXMQYKEDSA-N |

SMILES |

CC(C)CC1C(=O)OC(=O)N1 |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)OC(=O)N1 |

Canonical SMILES |

CC(C)CC1C(=O)OC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and functional differences between (R)-4-Isobutyloxazolidine-2,5-dione and its analogs:

Notes:

- The benzyl group in (R)-4-Benzyloxazolidine-2,5-dione introduces aromaticity, which may improve π-π interactions in catalysis or binding .

- Thermal Properties : The isopropyl analog has a reported melting point (55–58°C), suggesting higher crystallinity compared to the isobutyl derivative, though data gaps exist for other compounds .

- Stereochemical Impact : The (R)-configuration is critical for enantioselective synthesis, as seen in its use for APIs. The (S)-enantiomer (CAS 3190-70-3) may exhibit divergent biological activity but shares similar synthetic utility .

Conformational Analysis

Crystallographic studies of oxazolidine-2,5-dione derivatives reveal that substituents influence the dihedral angle between the heterocyclic ring and aromatic groups. For example:

- Benzyl-substituted derivatives : Exhibit dihedral angles of ~50–60° between the oxazolidine ring and benzyl group, optimizing steric and electronic interactions .

- Isobutyl vs. Isopropyl : The branched isobutyl group may induce greater conformational rigidity compared to the linear isopropyl chain, affecting solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.